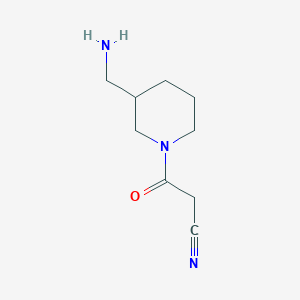
Brexpiprazole impurity 8
概要
説明
Brexpiprazole impurity 8 is an impurity standard of Brexpiprazole . Brexpiprazole is an atypical antipsychotic medication used for schizophrenia and major depressive disorder . It helps manage psychotic symptoms and regulate mood by affecting neurotransmitters .
Synthesis Analysis
The synthesis and control of several unknown related substances present in the form of critical impurities were observed during the process development of the antipsychotic drug substance Brexpiprazole . The structures of unknown impurities were proposed based on liquid chromatography-mass spectrometry (LC-MS) evidence of impurities and analysis of the employed synthetic route of Brexpiprazole .Chemical Reactions Analysis
A Quality-by-design-based UPLC method was developed for chromatographic separation to quantify the antischizophrenic drug Brexpiprazole in the presence of impurities . The peak tailing and resolution are the response variables and established the design-space by DoE-study for selection of suitable chromatographic conditions .Physical and Chemical Properties Analysis
Brexpiprazole has a density of 1.245±0.06 g/cm3 (Predicted), a melting point of 179 - 181oC, and a boiling point of 675.2±55.0 °C (Predicted) .科学的研究の応用
Identification and Control of Process-Related Impurities
- Research on Brexpiprazole has identified several unknown related substances present in the form of critical impurities observed during the drug's process development. Through the use of liquid chromatography–mass spectrometry (LC–MS) and various spectroscopy techniques, the structures of these unknown impurities, including impurity 8, were proposed and synthesized. This study highlights the importance of recognizing, addressing, and controlling these impurities effectively during the development of a robust and efficient process for the Brexpiprazole drug substance (Tyagi et al., 2018).
Pharmacological Profile and Therapeutic Applications
- Brexpiprazole's preclinical profile suggests its clinical relevance for treating psychiatric disorders through its unique mechanism as a serotonin–dopamine activity modulator. It exhibits partial agonist activity at 5-HT1A and D2 receptors, with antagonistic activity at 5-HT2A and adrenergic α1B/2C receptors. This pharmacological profile underpins its antipsychotic, antidepressant-like, and anxiolytic activities in clinical settings for schizophrenia, major depressive disorder, agitation in Alzheimer’s disease, and post-traumatic stress disorder (Citrome et al., 2015).
Process Optimization for Industrial Production
- Efforts towards the industry-oriented route evaluation and process optimization for the preparation of Brexpiprazole have led to the development of a three-step synthesis route. This route aims to reduce side reactions and achieve better impurity profiles, including the control of critical impurities like impurity 8. The optimized process, validated on a kilogram scale, ensures high purity of the drug substance and minimal persistent impurities, demonstrating the viability of this process for commercialization (Chen et al., 2019).
作用機序
Target of Action
Brexpiprazole impurity 8, like brexpiprazole, primarily targets serotonin 5-HT1A receptors , dopamine D2 receptors , and serotonin 5-HT2A receptors . These receptors play a crucial role in regulating mood, cognition, and behavior.
Mode of Action
This compound acts as a partial agonist at the serotonin 5-HT1A and dopamine D2 receptors, and an antagonist at the serotonin 5-HT2A receptors . This means it partially activates the 5-HT1A and D2 receptors and blocks the activity of 5-HT2A receptors. This balanced modulation of serotonin and dopamine activity is thought to contribute to its therapeutic effects .
Biochemical Pathways
It’s known that its interaction with monoaminergic receptors influences various neurotransmitter systems . This can lead to changes in downstream signaling pathways and ultimately alter neuronal activity and communication .
Pharmacokinetics
Brexpiprazole, the parent compound, is known to have high permeability and lower solubility . It also has a pH-dependent solubility, where its solubility decreases with increasing pH . These properties can impact the absorption, distribution, metabolism, and excretion (ADME) of the compound, and thus its bioavailability .
Result of Action
Studies on brexpiprazole have shown that it can inhibit the proliferation, suppress the migration ability, and induce apoptosis of certain cancer cells . These effects are thought to be exerted through the inhibition of the EGFR pathway .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, pH can affect its solubility and thus its bioavailability . Additionally, oxidative conditions can lead to the formation of impurities . Understanding these factors is crucial for optimizing drug formulation and administration.
Safety and Hazards
生化学分析
Biochemical Properties
Brexpiprazole impurity 8 plays a role in biochemical reactions primarily as an impurity that needs to be monitored and controlled during the production of brexpiprazole. It interacts with various enzymes and proteins involved in the metabolic pathways of brexpiprazole. The interactions of this compound with these biomolecules can affect the overall pharmacokinetics and pharmacodynamics of brexpiprazole. For instance, it may interact with cytochrome P450 enzymes, which are responsible for the metabolism of many drugs .
Cellular Effects
This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In various cell types, it may alter the normal signaling processes by interacting with receptors or enzymes involved in these pathways. For example, this compound might impact the dopamine and serotonin receptors, similar to brexpiprazole, thereby influencing neurotransmitter signaling and gene expression related to these pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It may act as a partial agonist or antagonist at specific receptors, similar to brexpiprazole. These interactions can lead to alterations in the normal functioning of these receptors and downstream signaling pathways. For instance, this compound might bind to dopamine D2 receptors, affecting their activity and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under certain conditions but may degrade under others, such as exposure to light or extreme pH levels. Long-term effects on cellular function have been observed in in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to changes in cell viability and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may not exhibit significant toxic effects, but at higher doses, it can cause adverse effects such as changes in behavior, organ toxicity, and alterations in biochemical parameters. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound can exert its effects without causing significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. It can affect the metabolic flux and levels of metabolites by interacting with these enzymes. For example, this compound may inhibit or induce the activity of specific cytochrome P450 isoforms, thereby altering the metabolism of brexpiprazole and other co-administered drugs .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments. These interactions can influence the accumulation and localization of this compound, affecting its overall activity and function .
Subcellular Localization
This compound is localized within specific subcellular compartments, which can affect its activity and function. Targeting signals and post-translational modifications may direct this compound to particular organelles, such as the endoplasmic reticulum or mitochondria. These localizations can influence the interactions of this compound with other biomolecules and its overall impact on cellular processes .
特性
IUPAC Name |
8-(1-benzothiophen-4-yl)-8-aza-5-azoniaspiro[4.5]decane;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N2S.ClH/c1-2-10-18(9-1)11-7-17(8-12-18)15-4-3-5-16-14(15)6-13-19-16;/h3-6,13H,1-2,7-12H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTLIJNBYPANZRX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[N+]2(C1)CCN(CC2)C3=C4C=CSC4=CC=C3.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Ethyl 4,5-Dihydrobenzo[F]Imidazo[5,1-D][1,2,5]Thiadiazepine-3-Carboxylate 6,6-Dioxide](/img/structure/B1531411.png)







![1-[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1531424.png)
